Dichloro(pentamethylcyclopentadienyl)ruthenium dimer

Catalog No.
S15900479
CAS No.
82091-73-4
M.F
C20H40Cl4Ru2
M. Wt
624.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(pentamethylcyclopentadienyl)ruthenium dim...

CAS Number

82091-73-4

Product Name

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer

IUPAC Name

dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane

Molecular Formula

C20H40Cl4Ru2

Molecular Weight

624.5 g/mol

InChI

InChI=1S/2C10H20.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

HWLRJJSXPWYTCF-UHFFFAOYSA-J

Canonical SMILES

CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer, also known as pentamethylcyclopentadienyl ruthenium dichloride dimer, is an organoruthenium compound with the formula [(C5(CH3)5)RuCl2]2[(C_5(CH_3)_5)RuCl_2]_2. This compound appears as a brown paramagnetic solid and serves as a reagent in organometallic chemistry. It exhibits unique structural characteristics, including the ability to exist in multiple isomeric forms that differ in the distance between the ruthenium atoms. These isomers have distinct physical properties due to variations in their intermetallic separation, which can be 2.93 Å for one isomer and 3.75 Å for another, affecting their magnetic properties .

  • Synthesis from Ruthenium Trichloride: It can be synthesized by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene:
    2CpH+2RuCl33H2O[CpRuCl2]2+2HCl+6H2O2\text{Cp}^*H+2\text{RuCl}_3\cdot 3\text{H}_2\text{O}\rightarrow [\text{Cp}^*RuCl_2]_2+2\text{HCl}+6\text{H}_2\text{O}
  • Reduction to Tetramer: The dimer can be reduced to a diamagnetic tetramer:
    2[CpRuCl2]2+2Zn[CpRuCl]4+2ZnCl22[\text{Cp}^*RuCl_2]_2+2\text{Zn}\rightarrow [\text{Cp}^*RuCl]_4+2\text{ZnCl}_2
  • Formation of Related Derivatives: It can react with methoxide to produce a related diruthenium(II) derivative:
    [CpRuCl2]2+3NaOCH3+HOCH3[CpRuOCH3]2+3NaCl+CH2O+HCl[\text{Cp}^*RuCl_2]_2+3\text{NaOCH}_3+\text{HOCH}_3\rightarrow [\text{Cp}^*RuOCH_3]_2+3\text{NaCl}+\text{CH}_2\text{O}+\text{HCl}
  • Complex Formation with Cyclooctadiene: Treating the tetramer with cyclooctadiene yields a mononuclear complex:
    0.25[CpRuCl]4+1,5cyclooctadieneCpRuCl(1,5cyclooctadiene)0.25[\text{Cp}^*RuCl]_4+1,5-\text{cyclooctadiene}\rightarrow \text{Cp}^*RuCl(1,5-\text{cyclooctadiene})

These reactions highlight the versatility of dichloro(pentamethylcyclopentadienyl)ruthenium dimer in forming various organometallic complexes.

The primary synthesis method involves the reaction of hydrated ruthenium trichloride with pentamethylcyclopentadiene. Additional methods include:

  • Reduction Reactions: Utilizing reducing agents such as zinc to convert the dimer into other forms like tetramers.
  • Substitution Reactions: Reacting with various ligands (e.g., methoxide or cyclooctadiene) to create different organometallic complexes.

These methods underscore the compound's adaptability in synthetic chemistry.

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer finds applications in:

  • Catalysis: It is used as a catalyst in hydrogenation reactions and other organic transformations due to its ability to coordinate with various substrates.
  • Material Science: The compound can be utilized in creating advanced materials through its organometallic properties.
  • Research: It serves as a model compound for studying metal-ligand interactions and coordination chemistry.

Interaction studies focus on how dichloro(pentamethylcyclopentadienyl)ruthenium dimer interacts with different ligands and substrates. These studies often involve:

  • Kinetic Studies: Analyzing reaction rates and mechanisms when interacting with various organic compounds.
  • Spectroscopic Techniques: Utilizing methods such as NMR and X-ray crystallography to understand its structural and electronic properties.

Such investigations provide insights into its reactivity and potential applications in catalysis.

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer shares similarities with various other organometallic compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Dichloro(p-cymene)ruthenium(II) dimer[(p-cymene)RuCl₂]₂Known for its catalytic activity in organic synthesis.
Pentamethylcyclopentadienyl iridium dichloride dimer[(C₅(CH₃)₅)IrCl₂]₂Similar structure but features iridium instead of ruthenium.
Dichloro(tetramethylcyclopentadienyl)ruthenium dimer[(C₅(CH₃)₄)RuCl₂]₂Contains fewer methyl groups, affecting its reactivity.

Dichloro(pentamethylcyclopentadienyl)ruthenium dimer is unique due to its specific ligand environment provided by pentamethylcyclopentadiene, which influences its electronic properties and reactivity compared to these similar compounds. Its ability to exist in multiple isomeric forms further distinguishes it within this class of compounds.

Exact Mass

627.99523 g/mol

Monoisotopic Mass

623.997093 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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